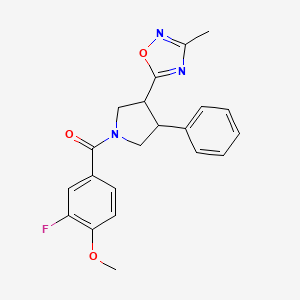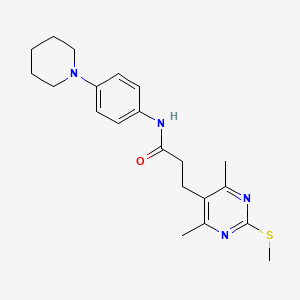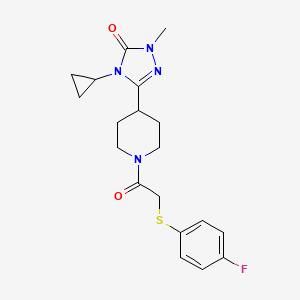
4-cyclopropyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-cyclopropyl-3-(1-(2-((4-fluorophenyl)thio)acetyl)piperidin-4-yl)-1-methyl-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H23FN4O2S and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Interactions and Enzyme Inhibition
The metabolic transformation of prasugrel, a related compound, involves processes that might share mechanistic insights with our compound of interest. These transformations are mediated by cytochrome P450 enzymes, illustrating the compound's involvement in complex biochemical pathways relevant to drug metabolism and potential drug-drug interactions. For instance, specific metabolites have been studied for their ability to inhibit or not inhibit cytochrome P450 enzymes, which is critical for understanding potential interactions with other drugs (Rehmel et al., 2006).
In Vitro and In Vivo Activity Against Mycobacterium Tuberculosis
A study highlighted the synthesis of spiro-piperidin-4-ones and their evaluation for in vitro and in vivo activity against Mycobacterium tuberculosis. One compound demonstrated significant potency, suggesting the potential of such structures in antimycobacterial research (Kumar et al., 2008).
Structural Characterization and Molecular Interactions
Research involving biologically active derivatives of 1,2,4-triazoles includes the synthesis and structural characterization of compounds structurally related to the one . The studies delve into intermolecular interactions within the crystalline solid, providing insights into how such compounds can be designed for enhanced biological activity (Shukla et al., 2017).
Antibacterial and Antifungal Activity
A novel synthesis approach led to the creation of 1,2,4-triazole derivatives, including a detailed exploration of their antimicrobial properties. Such research underlines the compound's relevance in developing new antimicrobial agents with potential applications in treating bacterial and fungal infections (Vankadari et al., 2013).
Novel Synthesis Methods and Biological Evaluation
The innovative synthesis and evaluation of aryl(thio)carbamoyl derivatives of piperazines, including those with potential herbicidal activity, exemplify the broad utility of such compounds in agriculture and beyond. These findings underscore the versatility of piperazine derivatives in scientific research, ranging from potential pharmaceutical applications to plant growth regulation (Stoilkova et al., 2014).
Eigenschaften
IUPAC Name |
4-cyclopropyl-5-[1-[2-(4-fluorophenyl)sulfanylacetyl]piperidin-4-yl]-2-methyl-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2S/c1-22-19(26)24(15-4-5-15)18(21-22)13-8-10-23(11-9-13)17(25)12-27-16-6-2-14(20)3-7-16/h2-3,6-7,13,15H,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPHTEXRRPEULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2734338.png)
![3,5-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2734340.png)
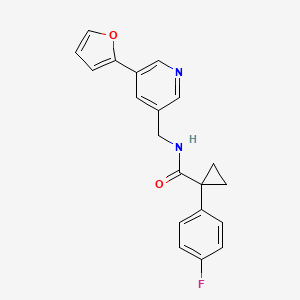
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2734343.png)

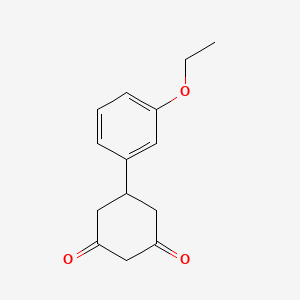
![1-[4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2734348.png)
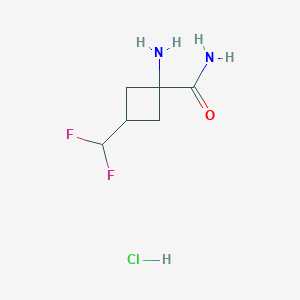
![1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2734352.png)
![3-(4-Fluorophenyl)-3-hydroxy-1-(m-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2734353.png)

